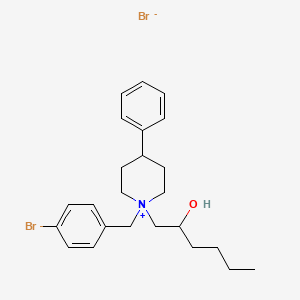![molecular formula C23H25N3O B2817010 N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide CAS No. 1049437-39-9](/img/structure/B2817010.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a naphthalene ring system linked to a phenylpiperazine moiety through an ethyl chain, making it a versatile molecule for various chemical reactions and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, including neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease and epilepsy.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Direcciones Futuras
The future directions for research on “N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by phenylpiperazines, these compounds could have potential applications in the development of new drugs .
Mecanismo De Acción
Target of Action
The primary target of CHEMBL3264375 is the human recombinant 5HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in a variety of physiological processes.
Mode of Action
CHEMBL3264375 interacts with its target, the 5HT1A receptor, by displacing the [3H]-8-OH-OPAT from the receptor . This displacement indicates that CHEMBL3264375 may act as an antagonist at the 5HT1A receptor, preventing the binding of other ligands and modulating the receptor’s activity.
Análisis Bioquímico
Biochemical Properties
CHEMBL3264375 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and can vary depending on the specific context within the cell. For instance, some studies have suggested that CHEMBL3264375 may have anticonvulsant activity, indicating potential interactions with neuronal voltage-sensitive sodium channels
Cellular Effects
The effects of CHEMBL3264375 on cells and cellular processes are diverse. It has been suggested that CHEMBL3264375 may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurological disorders, CHEMBL3264375 may exert effects on neuronal cells by modulating the activity of voltage-sensitive sodium channels .
Molecular Mechanism
The molecular mechanism of action of CHEMBL3264375 involves its interactions with various biomolecules within the cell. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways . The exact molecular mechanisms through which CHEMBL3264375 exerts its effects remain to be fully elucidated.
Temporal Effects in Laboratory Settings
The effects of CHEMBL3264375 can change over time in laboratory settings. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of CHEMBL3264375 can vary with different dosages in animal models . Some studies have reported threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
CHEMBL3264375 is likely involved in various metabolic pathways within the cell These pathways may involve interactions with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels
Transport and Distribution
CHEMBL3264375 is transported and distributed within cells and tissues in a manner that likely involves interactions with various transporters or binding proteins These interactions can influence the compound’s localization or accumulation within the cell
Subcellular Localization
The subcellular localization of CHEMBL3264375 can influence its activity or function within the cell This localization may be directed by various targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-phenylpiperazin-1-yl)ethylamine. This can be achieved by reacting 4-phenylpiperazine with ethylene oxide under controlled conditions.
Coupling Reaction: The intermediate is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of naphthalene-2-carbinol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
2-N-(4-chlorophenyl)-6-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3,5-triazine-2,4-diamine: Investigated for its potential as a therapeutic agent.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide stands out due to its unique naphthalene ring system, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-13-25-14-16-26(17-15-25)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKBEPTXUAIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)
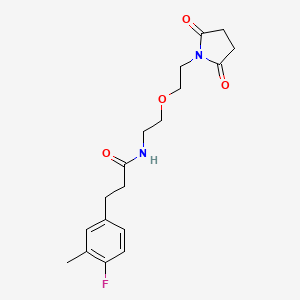
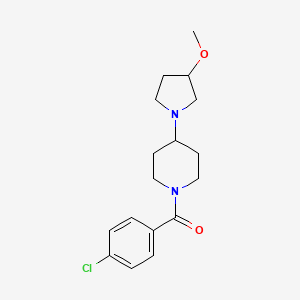
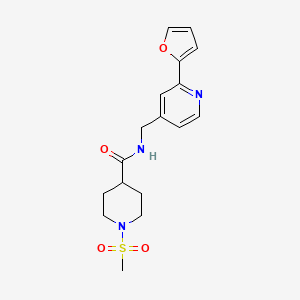
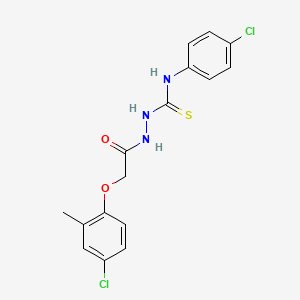
![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816935.png)


![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2816939.png)
![{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride](/img/structure/B2816942.png)
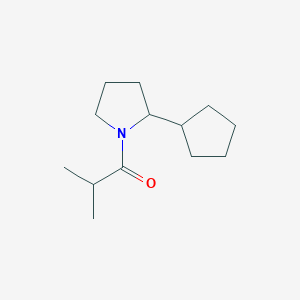
![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816944.png)
![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)
